2-Hydroxybutyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

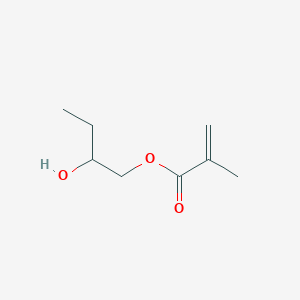

2-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVADDDOVGMCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402190 | |

| Record name | 2-HYDROXYBUTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-51-8 | |

| Record name | 2-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYBUTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxybutyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WK54I49F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxybutyl methacrylate chemical properties and structure

An In-depth Technical Guide to 2-Hydroxybutyl Methacrylate: Chemical Properties, Structure, and Applications

Introduction

This compound (2-HBMA) is a bifunctional monomer belonging to the hydroxyalkyl methacrylate family. It is an ester of methacrylic acid and is characterized by the presence of both a polymerizable methacrylate group and a reactive hydroxyl group.[1][2] This unique structure allows it to be a versatile building block in polymer synthesis, enabling the creation of materials with tailored properties. While its close relative, 2-hydroxyethyl methacrylate (HEMA), is widely known for its use in hydrogels and contact lenses, 2-HBMA offers distinct advantages due to its longer alkyl chain, which imparts increased hydrophobicity and flexibility to the resulting polymers.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

The molecular structure of this compound consists of a methacrylate functional group, which is highly reactive towards free-radical polymerization, and a butyl chain with a hydroxyl group at the second position.[1] The IUPAC name for this primary structure is 2-hydroxybutyl 2-methylprop-2-enoate.[1][3] However, it is important to note that commercial 2-HBMA is often supplied as a mixture of isomers, including 1-hydroxybutan-2-yl 2-methylprop-2-enoate.[4] The presence of these isomers can influence the polymerization kinetics and the final properties of the polymer.

The key structural features are:

-

Methacrylate Group: Provides the site for polymerization, allowing the formation of long polymer chains.[1]

-

Hydroxyl Group: Offers a site for secondary reactions such as esterification, crosslinking, and hydrogen bonding, which can be used to modify the polymer's properties.[1][2]

-

Butyl Chain: The four-carbon alkyl chain contributes to the hydrophobicity and flexibility of the monomer and the resulting polymer.[2]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate | [1][3] |

| CAS Number | 13159-51-8 (for the 2-hydroxybutyl isomer) | [1][3][5] |

| 29008-35-3 (for a mixture of isomers) | [4] | |

| Molecular Formula | C₈H₁₄O₃ | [1][3][5] |

| Molecular Weight | 158.19 g/mol | [1][3] |

| Density | 1.006 - 1.008 g/cm³ at 25 °C | [5] |

| Boiling Point | 180 °C (lit.) | |

| 45 °C at 25 Torr | [5] | |

| Flash Point | 94 °C | [5] |

| Refractive Index | n20/D 1.447 - 1.45 (lit.) | [5] |

| Vapor Pressure | 0.00801 mmHg at 25°C | [5] |

| SMILES | CCC(COC(=O)C(=C)C)O | [1] |

| InChI | InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | [1][3] |

| InChI Key | IEVADDDOVGMCSI-UHFFFAOYSA-N | [1][3] |

Synthesis and Key Reactions

Synthesis

The primary industrial method for synthesizing this compound is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[2] This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards the formation of the ester, water is typically removed as it forms, often through azeotropic distillation.[2]

Key aspects of the synthesis include:

-

Reactants: Methacrylic acid and 1,2-butanediol.

-

Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used.[1]

-

Inhibitor: A polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is added to prevent the premature polymerization of the methacrylate monomer during synthesis and storage.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally between 70 and 90°C.[2]

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

This compound can undergo several important reactions:

-

Free-Radical Polymerization: The carbon-carbon double bond in the methacrylate group readily participates in free-radical polymerization to form poly(this compound). This is the most common reaction and is fundamental to its use in coatings, adhesives, and biomedical materials.[1]

-

Esterification and Transesterification: The hydroxyl group on the butyl chain can react with carboxylic acids or other esters to form new esters. This allows for the post-polymerization modification of materials.[1]

-

Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed, breaking the monomer down into methacrylic acid and 2-hydroxybutanol.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is a generalized procedure based on the common synthesis route for hydroxyalkyl methacrylates.[2][6]

-

Materials:

-

Methacrylic acid (1.0 mol)

-

1,2-Butanediol (1.2 mol, slight excess to drive the reaction)

-

p-Toluenesulfonic acid (0.02 mol, catalyst)

-

Monomethyl ether hydroquinone (MEHQ, 200 ppm, inhibitor)

-

Toluene (as azeotropic solvent)

-

-

Apparatus:

-

A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.

-

-

Procedure:

-

Charge the flask with methacrylic acid, 1,2-butanediol, p-toluenesulfonic acid, MEHQ, and toluene.

-

Heat the mixture to reflux (approximately 90-110°C) with continuous stirring.

-

Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

-

Continue the reaction until the theoretical amount of water has been collected (indicating completion of the esterification).

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the toluene under reduced pressure.

-

Purify the crude 2-HBMA by vacuum distillation to obtain the final product.

-

Protocol 2: Analysis by Thin-Layer Chromatography (TLC)

While a specific protocol for 2-HBMA is not detailed in the search results, a method for the closely related 2-hydroxyethyl methacrylate (HEMA) can be adapted for qualitative analysis and purity assessment.[7]

-

Materials:

-

Silica gel TLC plates

-

Mobile Phase: A mixture of n-hexane and diethyl ether (1:1, v/v).

-

Sample of synthesized 2-HBMA dissolved in a suitable solvent (e.g., dichloromethane).

-

Visualization agent (e.g., potassium permanganate stain or iodine chamber).

-

-

Procedure:

-

Spot a small amount of the dissolved 2-HBMA sample onto the baseline of a silica gel TLC plate.

-

Place the plate in a developing chamber containing the mobile phase.

-

Allow the solvent front to travel up the plate until it is near the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Dry the plate and visualize the spots using the chosen visualization agent.

-

The presence of multiple spots would indicate impurities, and the retention factor (Rf) can be calculated for the main product spot.

-

References

- 1. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]

- 2. This compound | 13159-51-8 | Benchchem [benchchem.com]

- 3. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 2-Hydroxyethyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 7. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Poly(2-Hydroxybutyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-hydroxybutyl methacrylate) (p(2-HBMA)) is a hydrophilic polymer belonging to the family of poly(hydroxyalkyl methacrylates). Its unique properties, stemming from the presence of a hydroxyl group and a butyl ester group, make it a material of significant interest for a range of applications, including biomedical devices, drug delivery systems, and advanced coatings. This technical guide provides a detailed overview of the core physical properties of p(2-HBMA), offering insights into its thermal, optical, and solubility characteristics. While specific experimental data for the homopolymer is not extensively available in public literature, this guide extrapolates expected properties based on trends observed in homologous polymers such as poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxypropyl methacrylate) (PHPMA). Furthermore, it outlines detailed experimental protocols for the characterization of these properties, providing a framework for researchers to generate specific data for their p(2-HBMA) systems.

Introduction

The field of biomedical materials is in continuous pursuit of polymers with tailored properties that can mimic biological environments and perform specific functions. Poly(hydroxyalkyl methacrylates) have emerged as a prominent class of such materials, with poly(2-hydroxyethyl methacrylate) (PHEMA) being a benchmark due to its successful application in soft contact lenses.[1] Poly(this compound), the subject of this guide, is a close analog of PHEMA, featuring an extended alkyl chain in its ester group. This structural modification is anticipated to impart increased hydrophobicity and flexibility to the polymer, thereby expanding its potential applications into areas requiring different mechanical and solubility profiles.[2]

The presence of the hydroxyl group in the repeating unit of p(2-HBMA) is a key feature, as it provides a site for hydrogen bonding and potential post-polymerization modification.[2] This functionality influences the polymer's interaction with water and other polar solvents, its thermal properties, and its potential for creating copolymers with tunable characteristics.[2]

This guide serves as a foundational resource for professionals working with or considering the use of p(2-HBMA). It consolidates the expected physical properties, provides methodologies for their determination, and offers a comparative context with related polymers.

Core Physical Properties

The physical properties of a polymer are critical determinants of its processing, performance, and end-use applications. For p(2-HBMA), these properties are influenced by factors such as molecular weight, polydispersity, and the presence of the hydroxyl group.

Data Summary

The following tables summarize the expected and known physical properties of poly(this compound) and its monomer. It is important to note that the data for the polymer are largely extrapolated from trends observed in the poly(hydroxyalkyl methacrylate) series, as specific literature values for the homopolymer are scarce.

| Property | Expected Value / Trend | Significance |

| Glass Transition Temperature (Tg) | Expected to be lower than PHEMA (~80-110 °C) and PHPMA (~76-95 °C) | Defines the transition from a rigid, glassy state to a more flexible, rubbery state, impacting mechanical properties and processing temperatures. |

| Molecular Weight (Mw, Mn) | Application-dependent, typically in the range of 10,000 - 1,000,000 g/mol | Influences mechanical strength, viscosity, and solubility. |

| Polydispersity Index (PDI) | Typically > 1.5 for free radical polymerization; can be < 1.5 with controlled polymerization techniques | Indicates the breadth of the molecular weight distribution, affecting material homogeneity and properties. |

| Refractive Index (n) | Expected to be in the range of 1.48 - 1.52 | Crucial for optical applications such as contact lenses and coatings. |

| Solubility | Soluble in polar organic solvents (e.g., lower alcohols, DMF, DMSO); limited solubility in water | Determines suitable solvents for processing, casting, and purification. |

Table 1: Expected Physical Properties of Poly(this compound)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Density | ~1.05 g/cm³ | [3] |

| Boiling Point | ~150 °C | [3] |

| Solubility in Water | Moderate | [3] |

Table 2: Physical Properties of this compound Monomer

Experimental Protocols

Accurate characterization of the physical properties of p(2-HBMA) is essential for its effective application. The following sections provide detailed methodologies for key experiments.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the temperature at which p(2-HBMA) transitions from a glassy to a rubbery state.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A nitrogen atmosphere is typically used to prevent oxidative degradation.

-

Thermal Program:

-

First Heating Scan: The sample is heated from room temperature to a temperature well above the expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

-

Diagram:

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of p(2-HBMA).

Methodology:

-

Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) to a known concentration (typically 1-2 mg/mL). The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Instrument Setup: The GPC system is equipped with a suitable column set for the expected molecular weight range and a refractive index (RI) detector. The system is equilibrated with the mobile phase until a stable baseline is achieved.

-

Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(molecular weight) versus elution volume.

-

Analysis: The prepared polymer solution is injected into the GPC system. The elution profile is recorded, and the molecular weight parameters (Mn, Mw, and PDI) are calculated from the calibration curve.

Diagram:

Determination of Refractive Index

Objective: To measure the refractive index of a p(2-HBMA) film.

Methodology:

-

Sample Preparation: A thin, optically clear film of p(2-HBMA) is prepared by solution casting or spin coating onto a suitable substrate (e.g., a glass slide). The film is thoroughly dried to remove any residual solvent.

-

Measurement: An Abbe refractometer or an ellipsometer can be used.

-

Abbe Refractometer: A small piece of the polymer film is placed on the prism of the refractometer. A drop of a suitable contact liquid with a refractive index higher than the polymer may be used to ensure good optical contact. The refractive index is read directly from the instrument's scale.

-

Ellipsometry: This technique measures the change in polarization of light upon reflection from the sample surface and can provide highly accurate measurements of both refractive index and film thickness.

-

Diagram:

Determination of Solubility

Objective: To assess the solubility of p(2-HBMA) in a range of solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, isopropanol, acetone, THF, DMF, DMSO, toluene, hexane).

-

Qualitative Assessment:

-

A small amount of the polymer (e.g., 10 mg) is placed in a vial with a larger volume of the test solvent (e.g., 1 mL).

-

The mixture is agitated at room temperature for a set period (e.g., 24 hours).

-

The solubility is visually assessed as soluble (clear solution), partially soluble (swollen or partially dissolved), or insoluble (no change).

-

-

Quantitative Assessment (for soluble systems):

-

A saturated solution is prepared by adding an excess of the polymer to a known volume of the solvent.

-

The solution is agitated until equilibrium is reached.

-

The undissolved polymer is removed by filtration or centrifugation.

-

A known volume of the clear supernatant is taken, the solvent is evaporated, and the mass of the dissolved polymer is determined. The solubility is then expressed as g/L or mg/mL.

-

Diagram:

Conclusion

Poly(this compound) holds considerable promise as a versatile hydrophilic polymer for a variety of advanced applications. While a comprehensive dataset of its physical properties is yet to be fully established in the scientific literature, this guide provides a robust framework for understanding its expected behavior based on the well-characterized properties of its polymer analogs. The detailed experimental protocols presented herein offer researchers and drug development professionals the necessary tools to accurately characterize p(2-HBMA) and tailor its properties for specific applications. Further research into the homopolymer and its copolymers will undoubtedly unveil new opportunities for this promising material in the fields of biomedical engineering, pharmaceuticals, and materials science.

References

2-Hydroxybutyl methacrylate CAS number and molecular weight

An In-Depth Technical Guide to 2-Hydroxybutyl methacrylate

This technical guide provides essential information regarding this compound, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. This information is critical for researchers, scientists, and drug development professionals for substance identification, inventory management, and experimental design.

Core Properties of this compound

This compound is an ester of methacrylic acid.[1] It is characterized by a bifunctional molecular architecture, containing both a methacryloyl group that can undergo free-radical polymerization and a hydroxyl group on the butyl chain that allows for other chemical reactions like esterification.[1]

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 13159-51-8 | [1][2][3][4][5] |

| Molecular Weight | 158.19 g/mol | [1][2][5][6] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][3][4] |

| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate | [1][3] |

| Density | 1.008 g/cm³ | [3] |

| Boiling Point | 237.4°C at 760 mmHg | [3] |

| Flash Point | 94°C | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not provided in the search results. However, the principal industrial route for its synthesis is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[2] This reaction is reversible, and the equilibrium is typically shifted towards the product by removing the water that is formed during the reaction.[2]

Visualization of Core Data

The following diagram illustrates the relationship between the compound and its key identifiers.

References

- 1. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]

- 2. This compound | 13159-51-8 | Benchchem [benchchem.com]

- 3. chemnet.com [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. Hydroxybutyl methacrylate, mixture of isomers 94 29008-35-3 [sigmaaldrich.com]

- 6. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Hydroxybutyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Hydroxybutyl methacrylate (2-HBMA) in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide utilizes the principles of Hansen Solubility Parameters (HSP) to predict the solubility of 2-HBMA. This approach provides a robust framework for solvent selection and understanding the intermolecular forces governing solubility.

Introduction to this compound and its Solubility

This compound (2-HBMA) is a functional monomer used in the synthesis of a wide range of polymers for biomedical and industrial applications. Its chemical structure, featuring a methacrylate group, a hydroxyl group, and a butyl chain, imparts a unique combination of reactive potential and physicochemical properties. The solubility of 2-HBMA in organic solvents is a critical parameter for its polymerization, formulation, and application, influencing reaction kinetics, polymer properties, and final product performance.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. The primary intermolecular forces at play are dispersion forces, polar forces, and hydrogen bonding.

Predicting Solubility: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a powerful method for predicting the solubility of a substance in a given solvent.[1][2] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each substance can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute (2-HBMA) and a solvent in this space is a measure of their dissimilarity. A smaller distance indicates a higher likelihood of solubility. The interaction radius (R₀) of the solute defines a sphere of good solubility; solvents that fall within this sphere are likely to be good solvents for the solute.

Estimated Hansen Solubility Parameters for this compound

Estimated HSP for this compound (2-HBMA):

| Parameter | Estimated Value (MPa⁰⁵) |

| δd (Dispersion) | 17.0 |

| δp (Polar) | 8.5 |

| δh (Hydrogen Bonding) | 10.0 |

Hansen Solubility Parameters of Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents.

| Solvent | δd (Dispersion) (MPa⁰⁵) | δp (Polar) (MPa⁰⁵) | δh (Hydrogen Bonding) (MPa⁰⁵) |

| Alcohols | |||

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| n-Butanol | 16.0 | 5.7 | 15.8 |

| Ketones | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |

| Cyclohexanone | 17.8 | 6.3 | 5.1 |

| Esters | |||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Butyl Acetate | 15.8 | 3.7 | 6.3 |

| Aromatic Hydrocarbons | |||

| Toluene | 18.0 | 1.4 | 2.0 |

| Xylene | 17.8 | 1.0 | 3.1 |

| Other Solvents | |||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from various sources.

Predicted Solubility of 2-HBMA in Organic Solvents

Based on a comparison of the estimated HSP of 2-HBMA with the known HSP of the solvents, the following table predicts the solubility. A lower "Ra" value (Hansen distance) suggests better solubility.

| Solvent | Predicted Solubility | Rationale (Comparison of HSP) |

| Alcohols | ||

| Methanol | Good | Close match in δp and δh, though δd is slightly lower. |

| Ethanol | Very Good | Excellent match across all three parameters. |

| Isopropanol | Very Good | Excellent match across all three parameters. |

| n-Butanol | Excellent | Very close match across all three parameters. |

| Ketones | ||

| Acetone | Good | Good match in δd and δp, but lower δh. |

| Methyl Ethyl Ketone (MEK) | Moderate | Good match in δd, but lower δp and δh. |

| Cyclohexanone | Moderate | Good match in δd, but lower δp and δh. |

| Esters | ||

| Ethyl Acetate | Good | Good match in δd and δp, but lower δh. |

| Butyl Acetate | Moderate | Good match in δd, but lower δp and δh. |

| Aromatic Hydrocarbons | ||

| Toluene | Poor | Mismatch in δp and δh. |

| Xylene | Poor | Mismatch in δp and δh. |

| Other Solvents | ||

| Tetrahydrofuran (THF) | Very Good | Excellent match across all three parameters. |

| N,N-Dimethylformamide (DMF) | Excellent | Very close match across all three parameters. |

| Dimethyl Sulfoxide (DMSO) | Good | Good match in δd and δh, but higher δp. |

| Chloroform | Moderate | Good match in δd, but mismatch in δp and δh. |

| Dichloromethane | Good | Good match in δd and δp, but lower δh. |

| n-Hexane | Insoluble | Large mismatch in all parameters. |

Experimental Protocol for Determining Solubility

While specific experimental data for 2-HBMA is lacking, a general and robust protocol for determining the solubility of a liquid monomer in an organic solvent can be described. The following method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated thermometers

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and filters (PTFE, 0.22 µm)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Standards: Prepare a series of standard solutions of known concentrations of 2-HBMA in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of 2-HBMA to a known volume or mass of the solvent in a glass vial. The presence of a distinct second phase (undissolved 2-HBMA) should be visible.

-

Equilibration: Seal the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of an excess solute phase.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the two phases to separate completely.

-

Sampling: Carefully withdraw a sample from the upper solvent phase using a syringe. Avoid disturbing the lower solute phase.

-

Filtration: Immediately filter the withdrawn sample through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step is crucial to remove any undissolved micro-droplets of 2-HBMA.

-

Dilution (if necessary): Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the pre-calibrated analytical instrument (GC, HPLC, or UV-Vis) to determine the concentration of 2-HBMA.

-

Calculation: Calculate the solubility of 2-HBMA in the solvent at the specified temperature, expressed in units such as g/100 mL, mol/L, or weight %.

Diagram of Experimental Workflow

Caption: Workflow for the experimental determination of 2-HBMA solubility.

Visualization of Hansen Solubility Parameters

The following diagram illustrates the concept of the Hansen solubility sphere.

References

Unraveling the Thermal Behavior of 2-Hydroxybutyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and degradation profile of 2-Hydroxybutyl methacrylate (2-HBMA), a key monomer in the development of advanced biomaterials and drug delivery systems. While direct, comprehensive studies on the homopolymer of 2-HBMA are limited, this document leverages extensive data from closely related poly(hydroxyalkyl methacrylates), such as poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxypropyl methacrylate) (PHPMA), to provide a robust understanding of its expected thermal characteristics. The structural similarities among these polymers allow for reliable extrapolation of their degradation mechanisms and thermal performance.

Thermal Stability Analysis

The thermal stability of poly(this compound) (P(2-HBMA)) is a critical parameter for its processing and application, particularly in drug delivery systems where thermal sterilization or processing may be required. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key information about the onset of decomposition, the rate of degradation, and the temperature at which maximum degradation occurs. For poly(methacrylates), thermal degradation typically proceeds via depolymerization to the constituent monomer.

Based on comparative studies of similar poly(hydroxyalkyl methacrylates), the thermal decomposition of P(2-HBMA) is expected to occur in a single primary step. A study comparing PHEMA and its isomer, poly(2-hydroxypropyl methacrylate) (PHPMA), revealed very similar initial decomposition temperatures (IDT) of 195°C and 196°C, respectively, with temperatures of maximum decomposition rate (Tmax) at 272°C and 275°C, respectively[1]. This suggests that the length of the alkyl chain in the hydroxyalkyl group has a minimal effect on the initiation of thermal degradation.

Table 1: Comparative TGA Data for Poly(hydroxyalkyl methacrylates) in a Nitrogen Atmosphere

| Polymer | Initial Decomposition Temperature (IDT) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Residue at 450°C (%) |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 195 | 272 | 2 |

| Poly(2-hydroxypropyl methacrylate) (PHPMA) | 196 | 275 | 7 |

Data extrapolated from a comparative study on PHEMA and PHPMA, which are close structural analogs of P(2-HBMA)[1].

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous polymers like P(2-HBMA), the most significant thermal event observed by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is crucial for understanding the mechanical properties of the polymer at different temperatures. For PHEMA, the glass transition temperature has been reported to be around 80°C[2]. It is anticipated that P(2-HBMA) would exhibit a similar Tg.

Degradation Mechanism and Products

The thermal degradation of poly(alkyl methacrylates) is well-understood to proceed primarily through a depolymerization mechanism, yielding the corresponding monomer as the major product[3][4]. This process is essentially the reverse of the polymerization reaction.

The degradation is initiated by random chain scission, which forms tertiary radicals. These radicals are relatively stable and readily undergo "unzipping" to release monomer units. In the case of poly(hydroxyalkyl methacrylates), side reactions involving the hydroxyl group can also occur at higher temperatures, leading to the formation of other by-products.

For PHEMA, in addition to the monomer, minor degradation products have been identified, including methacrylic acid and carbon dioxide, which arise from ester decomposition[4]. It is highly probable that the thermal degradation of P(2-HBMA) follows a similar pathway.

Diagram 1: Proposed Thermal Degradation Pathway of Poly(this compound)

Caption: Proposed major and minor thermal degradation pathways for P(2-HBMA).

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the thermal stability and degradation of poly(methacrylates).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

A small sample of the polymer (typically 3-5 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min)[5].

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the IDT and Tmax.

Diagram 2: Experimental Workflow for Thermogravimetric Analysis (TGA)

Caption: A typical workflow for conducting TGA on a polymer sample.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example:

-

Heat from ambient to 150°C at 10°C/min.

-

Cool from 150°C to ambient at 10°C/min.

-

Heat again from ambient to 150°C at 10°C/min[2].

-

-

The heat flow to the sample and reference is measured as a function of temperature.

-

The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The midpoint of this transition is taken as the Tg.

Diagram 3: Logical Flow for Determining Glass Transition Temperature (Tg) via DSC

Caption: Decision flow for identifying the glass transition temperature using DSC.

Conclusion

The thermal stability and degradation behavior of this compound are expected to be highly similar to other well-studied poly(hydroxyalkyl methacrylates). The polymer is anticipated to be thermally stable up to approximately 195°C, after which it will primarily degrade via depolymerization to its monomer. The glass transition temperature is likely to be in the region of 80°C. For applications requiring thermal processing, it is crucial to consider these temperature limits to prevent unwanted degradation and maintain the material's integrity. The experimental protocols outlined in this guide provide a robust framework for the precise characterization of P(2-HBMA) and related polymers.

References

2-Hydroxybutyl Methacrylate: An In-Depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 2-Hydroxybutyl methacrylate (HBMA). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. Due to the limited availability of specific quantitative toxicological data for this compound in the public domain, this guide also includes data on structurally related and well-studied methacrylates, namely 2-Hydroxyethyl methacrylate (HEMA) and 2-Hydroxypropyl methacrylate (HPMA), for comparative purposes and to infer potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

-

Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

Toxicological Data

For a comprehensive understanding of the potential toxicity, the following tables summarize the GHS hazard classifications for a mixture of hydroxybutyl methacrylate isomers and the available quantitative toxicological data for the related methacrylates, HEMA and HPMA.

Table 1: GHS Hazard Classification for Hydroxybutyl Methacrylate (Mixture of Isomers)

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |

Table 2: Summary of Acute Toxicological Data for HEMA and HPMA (Surrogate Data)

| Substance | Test | Species | Route | Value |

| 2-Hydroxyethyl methacrylate (HEMA) | LD50 | Rat | Oral | 5050 mg/kg[4][5] |

| LD50 | Mouse | Oral | 3275 mg/kg[4] | |

| LD50 | Rabbit | Dermal | >3000 mg/kg[5][6] | |

| 2-Hydroxypropyl methacrylate (HPMA) | LD50 | Rat | Oral | 11200 mg/kg |

| LD50 | Rabbit | Dermal | >5000 mg/kg[7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₃[1] |

| Molecular Weight | 158.19 g/mol [1] |

| Appearance | Colorless liquid |

| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate[1] |

| CAS Number | 13159-51-8[1] |

Experimental Protocols

Skin Irritation/Corrosion

The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a period of time. In recent years, in vitro methods using reconstructed human epidermis models (OECD TG 439) are increasingly used to reduce animal testing.

In vivo skin irritation testing workflow.

Eye Irritation/Serious Eye Damage

The potential for a substance to cause eye irritation or serious eye damage is assessed using the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva. In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) and tests using reconstructed human cornea-like epithelium (OECD TG 492), are now widely used.[8]

In vivo eye irritation testing workflow.

Skin Sensitization

The potential for a substance to cause skin sensitization is commonly evaluated using the Guinea Pig Maximization Test (GPMT) (OECD TG 406) or the Local Lymph Node Assay (LLNA) (OECD TG 429). The GPMT involves an intradermal induction phase with and without adjuvant, followed by a topical challenge to determine if a hypersensitive state has been induced.

Guinea Pig Maximization Test (GPMT) workflow.

Health and Safety Considerations

Exposure Controls

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9] Eyewash stations and safety showers should be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat or other protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[5]

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[7] Keep containers tightly closed. The substance may polymerize if not properly stabilized, and this process can be initiated by heat, light, or contaminants.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[5]

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: The substance is combustible and may form explosive mixtures with air upon heating. Hazardous combustion products can include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Spill and Leak Procedures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors and contact with the spilled material. Wear appropriate PPE.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Do not allow the spilled material to enter drains or waterways.

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound. However, OELs for other methacrylates can provide guidance for maintaining a safe working environment.

Table 4: Occupational Exposure Limits for Related Methacrylates

| Substance | Agency | Limit Type | Value |

| Methyl Methacrylate (MMA) | OSHA | PEL (8-hr TWA) | 100 ppm[4] |

| ACGIH | TLV (8-hr TWA) | 50 ppm[4] | |

| ACGIH | STEL (15-min) | 100 ppm[4] | |

| NIOSH | REL (10-hr TWA) | 100 ppm[4] | |

| Ethyl Methacrylate (EMA) | ACGIH | TLV (8-hr TWA) | 50 ppm |

| ACGIH | STEL (15-min) | 100 ppm | |

| Butyl Methacrylate | ACGIH | TLV (8-hr TWA) | 50 ppm |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Logical Relationships for Handling Exposure

The following diagram illustrates a logical workflow for responding to an exposure incident involving this compound.

References

- 1. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxybutyl methacrylate, mixture of isomers - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. Methyl methacrylate - Health-based recommended occupational exposure limit | The Health Council of the Netherlands [healthcouncil.nl]

- 6. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]

- 7. schc.org [schc.org]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Commercial Availability and Applications of 2-Hydroxybutyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybutyl methacrylate (2-HBMA), a functional monomer with growing importance in the fields of biomaterials, drug delivery, and polymer science. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its application in research and development. Furthermore, it elucidates the potential cellular signaling pathways affected by methacrylate monomers, offering insights into its biocompatibility and toxicological profile.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and industrial scales. The compound is typically offered as a mixture of isomers and is often stabilized with an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization. When selecting a supplier, researchers should consider the purity, quantity, and the specific isomer mixture offered to ensure consistency and reproducibility in their experiments.

Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity/Assay | Available Quantities | CAS Number |

| Sigma-Aldrich | 464244 | 94% | 100 g | 13159-51-8[1] |

| EvitaChem | EVT-410710 | Not Specified | Inquire | 13159-51-8[2] |

| Benchchem | B079437 | Not Specified | Inquire | 13159-51-8[3] |

| TCI Chemicals | H1714 | >97.0% (GC) | 25 mL, 500 mL | 13159-51-8 |

| Fisher Scientific | 464244100G | 94% | 100 g | 29008-35-3 |

Physicochemical Properties

This compound is a methacrylate ester characterized by the presence of a hydroxyl group on the butyl chain. This bifunctionality allows it to undergo polymerization via its methacrylate group while the hydroxyl group provides a site for further chemical modification, hydrogen bonding, and imparting hydrophilicity to the resulting polymers. These properties make it a versatile monomer for creating materials with tunable characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13159-51-8[2][4] |

| Molecular Formula | C₈H₁₄O₃[2][4] |

| Molecular Weight | 158.19 g/mol [2][4] |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.006 g/mL at 25 °C[1] |

| Boiling Point | 180 °C (lit.)[1] |

| Refractive Index | n20/D ~1.45 (lit.)[1] |

| Solubility | Soluble in organic solvents; moderate solubility in water. |

Experimental Protocols

The following protocols are adapted from methodologies reported for hydroxyalkyl methacrylates and are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental setups and research objectives.

Synthesis of Poly(this compound) Hydrogels for Drug Delivery

This protocol describes the synthesis of a crosslinked poly(2-HBMA) hydrogel, a material often explored for controlled drug release applications.

Materials:

-

This compound (2-HBMA), with inhibitor removed

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent

-

Ammonium persulfate (APS) as a radical initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Inhibitor Removal: Pass 2-HBMA through a column of activated basic alumina to remove the polymerization inhibitor.

-

Monomer Mixture Preparation: In a glass vial, prepare the monomer mixture. For a 1 mL total volume, combine 980 µL of purified 2-HBMA and 20 µL of EGDMA (2% v/v crosslinker concentration).

-

Initiator and Accelerator Addition: Add 10 µL of a freshly prepared 10% (w/v) aqueous APS solution and 5 µL of TEMED to the monomer mixture.

-

Polymerization: Vortex the mixture vigorously for 30 seconds and then inject it between two glass plates separated by a silicone spacer of desired thickness (e.g., 1 mm).

-

Curing: Allow the polymerization to proceed at room temperature for 2 hours, followed by post-curing at 60 °C for 1 hour to ensure complete monomer conversion.

-

Hydrogel Preparation: Carefully separate the glass plates and cut the resulting polymer sheet into discs of a specific diameter (e.g., 5 mm).

-

Washing: Wash the hydrogel discs extensively with deionized water for 72 hours, with frequent water changes, to remove any unreacted monomers and initiator residues.

-

Drying and Drug Loading: Lyophilize the hydrogel discs to a constant weight. For drug loading, immerse the dried hydrogels in a concentrated solution of the model drug in a suitable solvent (e.g., ethanol or PBS) for 48 hours.

-

Final Preparation: After loading, rinse the hydrogels briefly with the solvent to remove surface-adhered drug, and then dry them under vacuum.

In Vitro Drug Release Study

This protocol outlines a typical procedure to evaluate the release kinetics of a drug from the synthesized hydrogels.

Materials:

-

Drug-loaded poly(2-HBMA) hydrogel discs

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer

Procedure:

-

Place a drug-loaded hydrogel disc in a vial containing a known volume of PBS (e.g., 10 mL).

-

Incubate the vial at 37 °C with gentle agitation.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the biocompatibility of poly(2-HBMA) by evaluating its effect on cell viability.

Materials:

-

Poly(2-HBMA) hydrogel discs (sterilized by autoclaving or UV irradiation)

-

Mammalian cell line (e.g., L929 fibroblasts, RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Hydrogel Exposure: Place a sterilized poly(2-HBMA) disc into each well containing the cells. Alternatively, prepare extracts by incubating the hydrogels in a cell culture medium for 24-72 hours and then adding the extracts to the cells.

-

Incubation: Incubate the cells with the hydrogels or their extracts for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, remove the hydrogels or extracts and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Cellular Signaling Pathways

Residual methacrylate monomers, which may leach from polymers, have been shown to induce cellular toxicity. The primary mechanism is believed to be the induction of oxidative stress, leading to a cascade of downstream cellular events. While specific research on 2-HBMA is limited, the general pathways for hydroxyalkyl methacrylates are illustrated below.

Caption: Proposed signaling pathway for methacrylate monomer-induced cytotoxicity.

This diagram illustrates that methacrylate monomers can deplete cellular glutathione (GSH) and increase reactive oxygen species (ROS), leading to oxidative stress.[7] This can cause mitochondrial dysfunction, which in turn activates the intrinsic apoptosis pathway through caspase-9 and caspase-3.[8][9][10][11][12][13][14] Additionally, ROS-induced DNA damage can activate the ATM/p53 pathway, further contributing to apoptosis.[15]

Conclusion

This compound is a readily available functional monomer with significant potential in the development of advanced materials for biomedical and other applications. Its unique chemical structure allows for the creation of polymers with tailored properties. This guide provides researchers with essential information on its procurement, physicochemical characteristics, and practical experimental protocols. Understanding the potential cellular responses to residual monomers is crucial for the rational design of safe and effective biomaterials. As research in this area continues, 2-HBMA is poised to become an increasingly important building block in the development of next-generation polymers.

References

- 1. Hydroxybutyl methacrylate, mixture of isomers 94% | 13159-51-8 [sigmaaldrich.com]

- 2. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]

- 3. This compound | 13159-51-8 | Benchchem [benchchem.com]

- 4. This compound | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic Effects of Urethane Dimethacrylate on Macrophages Through Caspase Activation, Mitochondrial Dysfunction, and Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages [mdpi.com]

- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent In… [ouci.dntb.gov.ua]

- 13. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-Hydroxyethyl methacrylate-induced apoptosis through the ATM- and p53-dependent intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Biocompatible Polymers: A Technical Guide to the Discovery and History of Hydroxyalkyl Methacrylates

An in-depth exploration into the origins, synthesis, and characterization of a pivotal class of biomaterials, this guide is intended for researchers, scientists, and drug development professionals. It delves into the historical context, key scientific milestones, and detailed experimental methodologies that have established hydroxyalkyl methacrylates as a cornerstone of modern biomedical innovation.

From the serendipitous discovery that revolutionized vision correction to their current-day applications in sophisticated drug delivery systems, hydroxyalkyl methacrylates (HAMAs) have carved a unique and indispensable niche in the world of biomaterials. This technical guide illuminates the journey of these remarkable polymers, from their conceptualization to their synthesis and characterization, providing a comprehensive resource for the scientific community.

A Pivotal Discovery in Post-War Europe

The story of hydroxyalkyl methacrylates is intrinsically linked with the pioneering work of Czech chemists Otto Wichterle and Drahoslav Lím in the 1950s.[1] Amidst the challenges of post-war reconstruction, their research into hydrophilic polymers at the Prague Institute of Chemical Technology laid the groundwork for a materials revolution.[2] Their initial goal was to develop a biocompatible material suitable for use within the human body.

A breakthrough came with the synthesis of poly(2-hydroxyethyl methacrylate), or pHEMA. Legend has it that Lím, in a rush to catch a train, left a reaction mixture containing HEMA and a crosslinker with water, only to return to a swollen, transparent gel.[3] This fortuitous event highlighted the exceptional water-absorbing properties of crosslinked pHEMA, a defining characteristic that would underpin its future success.

Their seminal 1959 paper published in Nature, titled "Hydrophilic gels for biological use," introduced the scientific community to this new class of materials.[4] This publication detailed the synthesis of a cross-linked hydrophilic polymer capable of absorbing up to 40% water, remaining transparent, and exhibiting suitable mechanical properties for biological use.[5]

The most famous application of this technology was the soft contact lens. Frustrated by the limitations of hard, uncomfortable polymethyl methacrylate (PMMA) lenses, Wichterle famously developed a spin-casting method using a machine he built at home from his son's Merkur toy construction set and a bicycle dynamo.[3] This ingenious device enabled the production of the first soft, comfortable contact lenses, a technology that would go on to improve the vision and quality of life for millions worldwide.

While HEMA and its role in contact lenses dominate the historical narrative, the research of Wichterle, Lím, and their contemporaries also paved the way for the exploration of other hydroxyalkyl methacrylates, each with unique properties and potential applications.

Key Hydroxyalkyl Methacrylates: A Comparative Overview

The hydroxyalkyl methacrylate family encompasses a range of monomers, with the length of the alkyl chain and the position of the hydroxyl group influencing the properties of the resulting polymer. The most prominent members include:

-

2-Hydroxyethyl Methacrylate (HEMA): The first and most famous of the HAMAs, HEMA forms a hydrogel with a moderate water content, excellent transparency, and biocompatibility.

-

2-Hydroxypropyl Methacrylate (HPMA): With an additional methyl group compared to HEMA, pHPMA exhibits slightly increased hydrophobicity. It has been extensively investigated for its use in drug delivery systems, particularly as a component of polymer-drug conjugates for cancer therapy.[2][6]

-

2-Hydroxybutyl Methacrylate (2-HBMA) and 4-Hydroxybutyl Methacrylate (4-HBA): These isomers, with a longer alkyl chain, offer further modulation of hydrophilicity and mechanical properties. Research into these monomers has explored their use in creating more flexible and thermoresponsive polymers.[7][8][9][10]

The table below summarizes some of the key physicochemical properties of these monomers.

| Property | 2-Hydroxyethyl Methacrylate (HEMA) | 2-Hydroxypropyl Methacrylate (HPMA) | 4-Hydroxybutyl Methacrylate (4-HBA) |

| Molar Mass ( g/mol ) | 130.14 | 144.17 | 158.19 |

| Boiling Point (°C) | 211 | 240 | - |

| Density (g/cm³ at 20°C) | 1.073 | 1.03 | - |

| Refractive Index (nD20) | 1.453 | 1.446 | - |

Synthesis and Polymerization: Experimental Protocols

The synthesis of hydroxyalkyl methacrylates and their subsequent polymerization are fundamental processes for any researcher in this field. This section provides detailed methodologies for key synthetic and polymerization procedures.

Synthesis of Hydroxyalkyl Methacrylates

A common method for synthesizing hydroxyalkyl methacrylates is the esterification of methacrylic acid with the corresponding diol or the reaction of methacrylic acid with an epoxide.

Synthesis of 2-Hydroxyethyl Methacrylate (HEMA) via Esterification

This procedure involves the reaction of methacrylic acid with ethylene glycol in the presence of an acid catalyst.

-

Materials: Methacrylic acid, ethylene glycol, p-toluenesulfonic acid (catalyst), hydroquinone (inhibitor), and a suitable solvent (e.g., toluene).

-

Procedure:

-

Combine methacrylic acid, a molar excess of ethylene glycol, the catalyst, and the inhibitor in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. The water formed during the reaction is azeotropically removed with the solvent and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Purify the HEMA by vacuum distillation.

-

Synthesis of 2-Hydroxypropyl Methacrylate (HPMA) from Propylene Oxide

This method involves the ring-opening reaction of propylene oxide with methacrylic acid.

-

Materials: Methacrylic acid, propylene oxide, and a catalyst (e.g., a tertiary amine or a chromium-based catalyst).

-

Procedure:

-

Charge a reactor with methacrylic acid and the catalyst.

-

Slowly add propylene oxide to the reactor while maintaining the temperature within a specific range (e.g., 50-80 °C) to control the exothermic reaction.

-

After the addition is complete, continue to stir the mixture at the reaction temperature for a set period to ensure complete conversion.

-

The resulting HPMA can be purified by distillation under reduced pressure.

-

Polymerization of Hydroxyalkyl Methacrylates

Free-radical polymerization is the most common method for polymerizing HAMAs. This can be carried out using bulk, solution, or emulsion polymerization techniques.

Bulk Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)

This method produces a solid polymer directly from the monomer.

-

Materials: 2-Hydroxyethyl methacrylate (HEMA), a free-radical initiator (e.g., azobisisobutyronitrile - AIBN or benzoyl peroxide - BPO), and a crosslinking agent (e.g., ethylene glycol dimethacrylate - EGDMA).

-

Procedure:

-

Mix the HEMA monomer, initiator, and crosslinking agent in a mold.

-

De-gas the mixture to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the mixture to a temperature that will initiate the decomposition of the initiator (typically 50-80 °C for AIBN).[11]

-

Allow the polymerization to proceed for a sufficient time to achieve high conversion.

-

The resulting polymer can be removed from the mold and purified by swelling in a solvent (e.g., water or ethanol) to remove any unreacted monomer.

-

Solution Polymerization of 2-Hydroxypropyl Methacrylate (HPMA)

This technique produces a polymer solution that can be used directly or from which the polymer can be precipitated.

-

Materials: 2-Hydroxypropyl methacrylate (HPMA), a suitable solvent (e.g., methanol, ethanol, or water), and a free-radical initiator.

-

Procedure:

-

Dissolve the HPMA monomer and initiator in the chosen solvent in a reaction vessel.

-

De-gas the solution.

-

Heat the solution to the desired polymerization temperature and maintain it for the required duration.

-

The polymer can be isolated by precipitation into a non-solvent (e.g., diethyl ether or hexane).

-

Filter and dry the precipitated polymer.

-

Characterization of Poly(hydroxyalkyl methacrylates)

A thorough characterization of the synthesized polymers is crucial to understand their properties and suitability for specific applications. This section details key experimental protocols for characterizing p(HAMAs).

Determination of Swelling Ratio

The swelling ratio is a critical parameter for hydrogels, indicating their water-absorbing capacity.

-

Procedure:

-

Prepare a dried hydrogel sample of a known weight (W_dry).

-

Immerse the sample in a specific aqueous solution (e.g., deionized water or phosphate-buffered saline) at a constant temperature.[12][13]

-

At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_swollen).

-

Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

-

Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry.[12]

-

Contact Angle Measurement

Contact angle measurements provide information about the hydrophilicity or hydrophobicity of a polymer surface.

-

Procedure:

-

Prepare a flat, smooth polymer film.

-

Place a small droplet of a liquid (typically deionized water) on the surface of the film using a microsyringe.[14][15]

-

Use a goniometer or a camera setup to capture an image of the droplet on the surface.

-

Measure the angle formed at the interface of the liquid, solid, and vapor phases.[16]

-

Repeat the measurement at multiple locations on the surface to obtain an average value.

-

Comparative Properties of Poly(hydroxyalkyl methacrylate) Hydrogels

The properties of p(HAMA) hydrogels can be tailored by varying the monomer, crosslinker concentration, and polymerization conditions. The following tables provide a comparative summary of some key properties.

Mechanical Properties of HEMA-based Hydrogels

| Crosslinker Concentration (%) | Young's Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |

| 0.5 | 150 - 250 | 50 - 100 | 80 - 120 |

| 1.0 | 300 - 500 | 100 - 150 | 60 - 100 |

| 2.0 | 600 - 800 | 150 - 200 | 40 - 80 |

Note: These are representative values and can vary significantly based on the specific crosslinker and polymerization method used.[17]

Water Content and Oxygen Permeability of Hydrogels

| Polymer | Water Content (%) | Oxygen Permeability (Dk) (Barrer) |

| pHEMA | 38 - 42 | 8 - 12 |

| pHPMA | 35 - 40 | 7 - 11 |

| Copolymers with hydrophilic monomers | 50 - 75 | 20 - 40 |

Note: Oxygen permeability is highly dependent on water content for conventional hydrogels.[18]

Logical Relationships in HAMA-based Drug Delivery

The versatility of hydroxyalkyl methacrylates makes them ideal candidates for the design of sophisticated drug delivery systems. The following diagram illustrates the logical relationships involved in creating a targeted and controlled-release drug delivery system using a p(HAMA)-based copolymer.

References

- 1. History and Applications of Hydro... preview & related info | Mendeley [mendeley.com]

- 2. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 7. This compound | 13159-51-8 | Benchchem [benchchem.com]

- 8. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound (EVT-410710) | 13159-51-8 [evitachem.com]

- 10. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]

- 13. 2.5. Swelling ratio test [bio-protocol.org]

- 14. infinitalab.com [infinitalab.com]

- 15. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of 2-Hydroxybutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the free radical polymerization of 2-Hydroxybutyl methacrylate (2-HBMA). The information is intended to guide researchers in the synthesis of poly(this compound) [p(2-HBMA)], a versatile polymer with potential applications in drug delivery, biomaterials, and other advanced materials.

Introduction

This compound (2-HBMA) is a functional monomer that can be polymerized to form hydrophilic polymers. The presence of a hydroxyl group in its structure imparts unique properties to the resulting polymer, such as water solubility and the potential for post-polymerization modification. Free radical polymerization is a common and versatile method for synthesizing p(2-HBMA). This process involves the initiation of a chain reaction by free radicals, followed by the propagation of the polymer chain and eventual termination.